Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene structure
4-Bromodibenzothiophene structure
Productnaam:4-Bromodibenzothiophene
CAS-nummer:97511-05-2
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777

4-Bromodibenzothiophene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Bromodibenzo[b,d]thiophene
    • 4-Bromodibenzothiophene
    • 4-bromo-Dibenzothiophene
    • Dibenzothiophene,4-bromo-
    • Dibenzothiophene, 4-bromo-
    • AK110516
    • dibenzo[b,d]thiophene, 4-bromo-
    • GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • VT20280
    • FCH1334446
    • SY030030
    • BC005174
    • AX8095234
    • Y5819
    • ST24043487
    • B4449
    • 4-Bromodibenzo[b,d]thiophene;Di
    • 4-Bromodibenzothiophene (ACI)
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
    • SCHEMBL232632
    • W-200538
    • 97511-05-2
    • GEO-02665
    • AKOS016008829
    • DTXSID50332505
    • DS-4628
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
    • InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
    • CS-W022120
    • 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • 4-Bromodibenzo[b pound notd]thiophene
    • DB-028760
    • MFCD02683746
    • MDL: MFCD02683746
    • Inchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • InChI-sleutel: GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • LACHT: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

Berekende eigenschappen

  • Exacte massa: 261.94500
  • Monoisotopische massa: 261.94518g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 0
  • Complexiteit: 218
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.1
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 28.2

Experimentele eigenschappen

  • Dichtheid: 1.611
  • Smeltpunt: 85.0 to 89.0 deg-C
  • Kookpunt: 386.6℃ at 760 mmHg
  • Vlampunt: 187.6 °C
  • PSA: 28.24000
  • LogboekP: 4.81700

4-Bromodibenzothiophene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM158416-5g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
5g
$22 2022-08-30
Ambeed
A177042-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
25g
$26.0 2025-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-1G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
1g
¥80.00 2024-04-15
abcr
AB444187-5 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
5g
€87.80 2023-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-5G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
5g
¥230.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4449-1g
4-Bromodibenzothiophene
97511-05-2 98.0%(GC)
1g
¥120.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-250mg
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
250mg
¥24.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-1g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
1g
¥29.0 2022-10-09
abcr
AB444187-10 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
10g
€105.70 2023-07-18
Chemenu
CM158416-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
25g
$64 2021-06-16

4-Bromodibenzothiophene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
Referentie
Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 0 °C; 12 h, rt
Referentie
Spiro compounds as electroluminescent material for organic electroluminescent device
, Korea, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine ,  Water ;  rt; 30 h, reflux
Referentie
Preparation of aromatic amines for organic electric device
, Korea, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Bromine
Referentie
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, (1979),

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  14 h, -78 °C → 20 °C
Referentie
Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy
Wu, Ke-Jia; Liu, Xie; Wong, Suk-Yu; Zhou, Yuyang ; Ma, Dik-Lung ; et al, ACS Omega, 2019, 4(5), 9228-9234

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ;  12 h, -78 °C → rt
1.3 Reagents: Water ;  rt
Referentie
Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED)
, China, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  48 h, 50 °C
1.3 Reagents: Water ;  rt
Referentie
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 12 h, rt
Referentie
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
Referentie
A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex
Tronnier, Alexander; Risler, Anita; Langer, Nicolle; Wagenblast, Gerhard; Muenster, Ingo; et al, Organometallics, 2012, 31(21), 7447-7452

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Referentie
A new synthesis of fungicidal methyl (E)-3-methoxypropenoates
Rossi, Renzo; Bellina, Fabio; Ciucci, Donatella; Carpita, Adriano; Fanelli, Corrado, Tetrahedron, 1998, 54(26), 7595-7614

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referentie
Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Butyllithium ;  -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C → rt
Referentie
Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative
Chen, Shuo; Wu, Yukun; Hu, Shoucheng; Zhao, Yi; Fang, Daining, Journal of Fluorescence, 2017, 27(2), 451-461

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
Referentie
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C; 12 h, -78 °C
Referentie
Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device
, Korea, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
Referentie
Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices
, European Patent Organization, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 14 h, rt
Referentie
Preparation of 5-membered heterocycles for organic light-emitting diodes
, Korea, , ,

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
Referentie
Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 5 h, 0 °C
Referentie
Two organic host materials for organic optoelectronic element and display device
, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -40 °C
1.2 Reagents: Dibromoethane ;  -78 °C → rt
Referentie
Dibenzothiophene
Benoit, Guillaume, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

4-Bromodibenzothiophene Preparation Products

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
sfd2006
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:97511-05-2)4-Bromodibenzothiophene
A11233
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):372.0